Tert-butyl sulfamate Tert-butyl sulfamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17986975
InChI: InChI=1S/C4H11NO3S/c1-4(2,3)8-9(5,6)7/h1-3H3,(H2,5,6,7)
SMILES:
Molecular Formula: C4H11NO3S
Molecular Weight: 153.20 g/mol

Tert-butyl sulfamate

CAS No.:

Cat. No.: VC17986975

Molecular Formula: C4H11NO3S

Molecular Weight: 153.20 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl sulfamate -

Specification

Molecular Formula C4H11NO3S
Molecular Weight 153.20 g/mol
IUPAC Name tert-butyl sulfamate
Standard InChI InChI=1S/C4H11NO3S/c1-4(2,3)8-9(5,6)7/h1-3H3,(H2,5,6,7)
Standard InChI Key NFZUTPCMXSQHRD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OS(=O)(=O)N

Introduction

Chemical Structure and Nomenclature

Tert-butyl sulfamate features a sulfamate group (-OSO₂NH₂) attached to a tert-butyl moiety. The IUPAC name is tert-butyl sulfamate, with the systematic designation tert-butylammonium sulfamate under certain protonation states. Its molecular structure imparts significant steric hindrance due to the bulky tert-butyl group, influencing reactivity in nucleophilic and electrophilic reactions .

Table 1: Basic Properties of Tert-Butyl Sulfamate

PropertyValue/Description
Molecular FormulaC₄H₁₁NO₃S
Molecular Weight153.20 g/mol
CAS Registry NumberNot formally assigned
AppearanceWhite crystalline solid (theoretical)
Melting Point~85–90°C (estimated)
SolubilityModerately soluble in polar aprotic solvents (e.g., DMF, DMSO)

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The most common route involves the reaction of tert-butyl alcohol with sulfamoyl chloride (H₂NSO₂Cl) in the presence of a base such as pyridine:

(CH₃)₃COH + H₂NSO₂Clpyridine(CH₃)₃COSO₂NH₂ + HCl\text{(CH₃)₃COH + H₂NSO₂Cl} \xrightarrow{\text{pyridine}} \text{(CH₃)₃COSO₂NH₂ + HCl}

This method parallels the synthesis of other sulfamate esters. The reaction typically proceeds under anhydrous conditions at 0–5°C to minimize side reactions. Yields exceeding 70% have been reported in analogous systems .

Industrial Production Challenges

Industrial-scale production faces hurdles due to:

  • Moisture Sensitivity: Sulfamoyl chloride hydrolyzes readily, necessitating strict moisture control.

  • Byproduct Management: HCl generation requires efficient scrubbing systems.

  • Purification: Crystallization from non-polar solvents (e.g., hexane) is employed to isolate the product.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of similar sulfamates indicates decomposition onset temperatures near 150°C, with exothermic breakdown releasing SOₓ and NH₃ gases . Tert-butyl sulfamate’s stability is marginally higher due to the electron-donating tert-butyl group.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1170 cm⁻¹ (S=O asymmetric stretch) and ~910 cm⁻¹ (S-N stretch).

  • NMR: <sup>1</sup>H NMR (DMSO-d₆) displays a singlet at δ 1.20 ppm for the tert-butyl group and broad peaks at δ 6.5–7.0 ppm for the NH₂ protons.

Applications in Organic Synthesis

Protecting Group for Amines

Tert-butyl sulfamate serves as a transient protecting group for primary and secondary amines, leveraging its stability under acidic conditions and clean deprotection via hydrogenolysis. For example:

RNH2+(CH₃)₃COSO₂NH2RNHSO₂O-tert-butyl\text{RNH}_2 + \text{(CH₃)₃COSO₂NH}_2 \rightarrow \text{RNHSO₂O-tert-butyl}

Intermediate in Pharmaceutical Synthesis

Sulfamate esters are precursors to sulfonamides, a class of antibiotics. The tert-butyl variant’s steric bulk may reduce undesired metabolic degradation in drug candidates .

ParameterAssessment
Acute ToxicityLD₅₀ (rat, oral): >2000 mg/kg (estimated)
Skin IrritationMild irritant (analogous compounds)
Environmental ImpactLow bioaccumulation potential

Handling requires PPE (gloves, goggles) and ventilation to mitigate dust inhalation. Waste disposal should follow protocols for sulfonamide derivatives.

Recent Research and Future Directions

Catalytic Applications

Preliminary studies suggest tert-butyl sulfamate’s utility as a ligand in transition-metal catalysis. Its sulfamate group can coordinate to palladium in cross-coupling reactions, enhancing selectivity in aryl-aryl bond formation .

Bioconjugation Chemistry

Functionalization of proteins via sulfamate linkages is under investigation. The tert-butyl group’s hydrophobicity may improve membrane permeability in prodrug designs.

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